molecular formula C12H14N2O3 B2691229 Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate CAS No. 500728-16-5

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

Cat. No. B2691229
CAS RN: 500728-16-5
M. Wt: 234.255
InChI Key: VDWCBOWYLRLNMN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a chemical compound with the molecular formula C12H14N2O3 . It is a derivative of quinoxaline, a class of compounds that exhibit a variety of biological activities including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties .


Molecular Structure Analysis

The conformation of the ester substituent in Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is partially determined by an intramolecular N—H O hydrogen bond . The CH/NH portion of the heterocyclic ring is disordered over two sites in a 0.930 (5):0.070 (5) ratio with the disorder also extending to the O atom involved in the intramolecular N—H O hydrogen bond .


Physical And Chemical Properties Analysis

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has a molecular weight of 234.25 . Other physical and chemical properties such as boiling point and density are not detailed in the available resources .

Safety and Hazards

The specific safety and hazard information for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is not detailed in the available resources .

Future Directions

Given the numerous applications of quinoxalines, researchers are prompted to develop efficient methods to synthesize new derivatives like Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate that are likely to present interesting activities .

properties

IUPAC Name

ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWCBOWYLRLNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

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